2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c20-16-10-8-15(9-11-16)13-19(23)21-14-18-7-4-12-22(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLCJXDVCUWMLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Route via Amide Coupling
The most direct pathway to 2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves coupling 2-(4-bromophenyl)acetic acid with (1-phenylpyrrolidin-2-yl)methanamine. This method typically employs carbodiimide-based activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
Reaction Conditions and Yields
| Activating Agent | Solvent | Base | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| HATU | DMF | DIPEA | 0°C → RT | 12 h | 78% | |
| EDC/HOBt | DCM | Triethylamine | RT | 24 h | 65% |
The reaction proceeds via in-situ activation of the carboxylic acid to form an active ester intermediate, which undergoes nucleophilic attack by the amine. Purification via flash chromatography (ethyl acetate/hexanes gradient) yields the product as a white solid.
Nucleophilic Substitution Approach
An alternative route involves nucleophilic displacement of a leaving group (e.g., chloride) from 2-chloro-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide using a 4-bromophenyl nucleophile. This method, though less common, leverages Suzuki-Miyaura cross-coupling conditions to introduce the bromophenyl group post-amide formation.
Key Steps
- Synthesis of 2-chloroacetamide precursor via reaction of chloroacetyl chloride with (1-phenylpyrrolidin-2-yl)methanamine (85% yield in DCM with triethylamine).
- Palladium-catalyzed coupling with 4-bromophenylboronic acid under inert atmosphere, achieving 72% yield using PdCl₂(dppf) in dioxane at 80°C.
Reductive Amination Method
Reductive amination offers a modular approach by condensing 2-(4-bromophenyl)acetaldehyde with (1-phenylpyrrolidin-2-yl)methanamine in the presence of sodium cyanoborohydride. This method avoids pre-activation of the carboxylic acid and is conducted in methanol at room temperature, yielding 68% product after 18 hours.
Optimization Data
- Solvent: Methanol > Ethanol (higher polarity enhances imine formation).
- Reducing Agent: NaBH₃CN > NaBH₄ (superior selectivity for secondary amines).
Catalytic Coupling Strategies
Palladium-mediated coupling reactions are critical for introducing aromatic substituents. A patent-pending method utilizes tert-butyl 4-bromophenethylcarbamate as a precursor, undergoing Suzuki coupling with phenylboronic acid derivatives to construct the pyrrolidine-phenyl linkage.
Representative Procedure
- Protection of 2-(4-bromophenyl)ethanamine with Boc anhydride (85% yield in DCM).
- Suzuki-Miyaura coupling with 1-phenylpyrrolidin-2-ylboronic ester under PdCl₂(dppf) catalysis (80°C, 12 h, 76% yield).
- Deprotection with trifluoroacetic acid (TFA) and subsequent acetylation (82% overall yield).
Purification and Characterization Techniques
Final purification employs silica gel chromatography (ethyl acetate/hexanes) or recrystallization from ethanol/water mixtures. Structural confirmation is achieved via:
Analytical Data
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodophenyl derivatives or other substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- 2-(4-fluorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
Uniqueness
2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity compared to its chloro, fluoro, or methyl analogs.
Biologische Aktivität
The compound 2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is a derivative of pyrrolidine and has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant properties. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological evaluations, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 336.26 g/mol. Its structure features a bromophenyl group attached to a pyrrolidine moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the alkylation of the corresponding amines with suitable alkylating agents. The methodology often includes the use of 2-chloro-1-(3-chlorophenyl)ethanone or similar reagents to achieve the desired product .
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit notable anticonvulsant properties. For instance, studies have shown that compounds designed as analogs to pyrrolidine derivatives demonstrated significant activity in animal models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
Table 1: Summary of Anticonvulsant Activity
| Compound ID | Dose (mg/kg) | MES Protection | PTZ Protection |
|---|---|---|---|
| Compound A | 100 | Yes | No |
| Compound B | 300 | Yes | Yes |
| Compound C | 100 | No | Yes |
The results indicate that certain compounds show protection against seizures at specific doses and time intervals, suggesting a delayed onset but prolonged action in some cases .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds have highlighted the importance of specific structural features for enhancing anticonvulsant activity. For example, modifications that increase lipophilicity have been associated with improved central nervous system (CNS) penetration and efficacy . The presence of a bromine atom has also been linked to increased metabolic stability and biological activity .
Case Studies
One notable study evaluated the anticonvulsant effects of several derivatives in various animal models. The findings revealed that compounds with phenylpiperazine fragments exhibited significant protective effects against MES-induced seizures, with varying degrees of efficacy based on their lipophilicity and structural modifications .
In another investigation, the introduction of fluorinated groups into the molecular structure was found to enhance anticonvulsant activity due to improved metabolic stability and distribution properties .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-bromophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide?
The synthesis typically involves multi-step reactions, including:
- Step 1: Bromination of phenyl precursors using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent, 60–80°C) to introduce the 4-bromophenyl group .
- Step 2: Formation of the pyrrolidine ring via cyclization reactions, often employing reductive amination or ring-closing metathesis .
- Step 3: Acetamide coupling using chloroacetyl chloride or carbodiimide-mediated activation, with reaction times optimized to 12–24 hours in dichloromethane or DMF . Purity is ensured via recrystallization (ethanol/water) and column chromatography (silica gel, hexane/ethyl acetate) .
Q. Which spectroscopic methods are essential for confirming the compound’s structural integrity?
- 1H/13C NMR: Assign peaks for the bromophenyl aromatic protons (δ 7.3–7.6 ppm), pyrrolidine methylene groups (δ 2.5–3.5 ppm), and acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy: Validate the amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at ~428 Da) and isotopic patterns for bromine .
Q. How is preliminary biological activity screened for this compound?
- In vitro assays: Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer screening: Use MTT assays on cell lines (e.g., MCF7, HepG2) at concentrations of 10–100 µM .
- Dose-response curves: Generate IC50 values to rank potency relative to controls like cisplatin or doxorubicin .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis .
- Catalyst screening: Test HOBt/DCC vs. EDCl for carbodiimide-mediated coupling; yields often improve by 15–20% with HOBt .
- Temperature control: Maintain 0–5°C during acid chloride formation to minimize side products .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Batch variability analysis: Compare purity (HPLC >98%) and stereochemical consistency (chiral HPLC) .
- Target-specific assays: Use siRNA knockdown or competitive binding studies to confirm whether activity stems from off-target effects (e.g., kinase vs. GPCR pathways) .
- Solubility adjustments: Replace DMSO with cyclodextrin-based carriers to improve bioavailability in cellular models .
Q. How can molecular docking elucidate interactions with biological targets?
- Protein preparation: Retrieve crystal structures (e.g., PDB ID 3ERT for estrogen receptors) and optimize protonation states at pH 7.4 .
- Docking software: Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds with the acetamide carbonyl and hydrophobic contacts with the bromophenyl group .
- Free energy calculations (MM/GBSA): Rank binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .
Q. What structural analogs are critical for SAR studies?
Design analogs by modifying:
- Pyrrolidine substituents: Replace 1-phenyl with 4-fluorophenyl to assess steric/electronic effects .
- Acetamide linker: Substitute methyl with ethyl to probe flexibility .
- Halogen substitution: Compare bromine vs. chlorine for lipophilicity (LogP changes by ~0.5 units) . Tabulate bioactivity data to identify pharmacophores .
Q. How can crystallography validate the compound’s 3D structure?
- Crystal growth: Use slow evaporation in ethanol/water (1:1) at 4°C .
- SHELX refinement: Apply SHELXL for structure solution, with R-factor targets <0.05 .
- Hirshfeld analysis: Map intermolecular interactions (e.g., C-H···O bonds stabilizing the acetamide group) .
Troubleshooting & Method Development
Q. Why does the compound exhibit low solubility in aqueous buffers?
- LogP analysis: High lipophilicity (predicted LogP ~3.5) limits water solubility. Use co-solvents (10% DMSO/PBS) or formulate as nanoparticles (PLGA encapsulation) .
- Salt formation: React with HCl to generate a water-soluble hydrochloride salt .
Q. How to address discrepancies between computational and experimental binding affinities?
- Conformational sampling: Run molecular dynamics (MD) simulations (50 ns) to capture flexible receptor states .
- Entropy corrections: Include solvation and entropy terms in docking scores to improve correlation with experimental IC50 values .
Ethical & Practical Considerations
Q. What in vivo models are appropriate for toxicity profiling?
- Acute toxicity: Dose rats (10–100 mg/kg) and monitor liver enzymes (ALT, AST) and renal function (BUN) .
- Genotoxicity: Conduct Ames tests (TA98 strain) to rule out mutagenicity .
Q. How to mitigate hygroscopicity during storage?
- Lyophilization: Store as a lyophilized powder under argon at -20°C .
- TGA analysis: Confirm stability up to 150°C; use desiccants (silica gel) in storage vials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
